(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and formic acid under acidic conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amino acid derivatives.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole derivative with the pyrrolidine derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide
- N-[(1S,3R,4aS,9aR)-1-(Hydroxymethyl)-3-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-6-yl]cyclobutanecarboxamide
Uniqueness
N-((1S)-1-Benzyl-2-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1-pyrrolidinecarboxamide is unique due to its combination of a thiadiazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23N5O3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c1-26-12-15-21-22-17(27-15)20-16(24)14(11-13-7-3-2-4-8-13)19-18(25)23-9-5-6-10-23/h2-4,7-8,14H,5-6,9-12H2,1H3,(H,19,25)(H,20,22,24)/t14-/m0/s1 |
InChI Key |
GXFRWDJDYXSSFS-AWEZNQCLSA-N |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCCC3 |
Origin of Product |
United States |
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